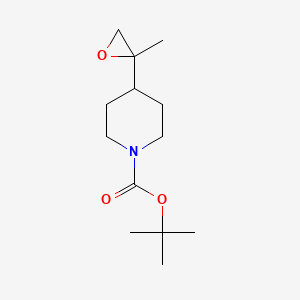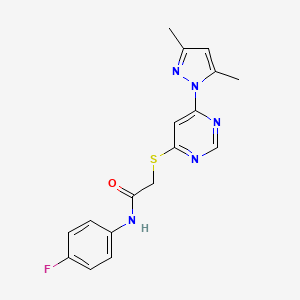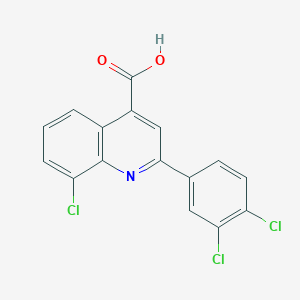![molecular formula C24H38O12 B2410258 NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]- CAS No. 108567-70-0](/img/structure/B2410258.png)
NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]- is a useful research compound. Its molecular formula is C24H38O12 and its molecular weight is 518.556. The purity is usually 95%.
BenchChem offers high-quality NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glycoside Compounds in Fruit Extracts
Research on similar glycoside compounds shows their presence in various fruits. For instance, raspberry fruits contain β-D-glucopyranoside of 3-(3′-hydroxy-1′-butenyl)-2,4,4-trimethyl-2-cyclohexen-1-one (4-oxo-β-ionol), which is isolated through chromatographic methods. This demonstrates the occurrence of glycoside compounds in natural products and their potential in flavor and aroma studies (Pabst, Barron, Sémont, & Schreier, 1992).
Antiulcerogenic Properties
Compounds with structures similar to NCGC00386033-01_C24H38O12 have shown antiulcerogenic properties. For example, cassioside isolated from Cinnamomum cassia exhibits potent antiulcerogenic effects. This suggests potential medicinal applications for similar glycoside compounds (Shiraga, Okano, Akira, Fukaya, Yokoyama, Tanaka, Fukui, & Tabata, 1988).
Flavonoid Glycosides and Antioxidant Properties
Flavonoid glycosides, such as those structurally related to NCGC00386033-01_C24H38O12, are found in plants like Polygonum salicifolium. They demonstrate scavenging properties toward radicals, indicating potential antioxidant applications (Çalış, Kuruüzüm, Demirezer, Sticher, Ganci, & Rüedi, 1999).
Glycosides in Wine Phenols
Studies on Riesling wine have identified glycoconjugates related to NCGC00386033-01_C24H38O12, contributing to the diversity of wine phenols. This underscores the significance of glycoside compounds in the beverage industry (Marinos, Tate, & Williams, 1992).
Cytotoxic and Genotoxic Effects
Chemicals structurally similar to NCGC00386033-01_C24H38O12, such as 1-chloro-3-buten-2-one derivatives, have shown cytotoxic and genotoxic effects in human liver cells. This suggests the relevance of such compounds in toxicology research (Sun, Pelah, Zhang, Zhong, An, Yu, Zhang, & Elfarra, 2013).
Interaction with Biological Membranes
Research on echinocystic acid saponins from Albizia lebbeck, which share structural elements with NCGC00386033-01_C24H38O12, explores their interaction with biological membranes. This highlights the potential of such compounds in understanding cellular processes (Viana, da Silva, da Silva, Tinoco, & Parente, 2022).
Antibacterial Monoterpenoid Derivatives
Compounds like cannabiside D and E from Senecio cannabifolius Less., structurally related to NCGC00386033-01_C24H38O12, exhibit potent antibacterial activity. This suggests potential applications in developing antibacterial agents (Wu, Lin, Gao, Zheng, Li‐jun Wu, & Kim, 2006).
Eigenschaften
InChI |
InChI=1S/C24H38O12/c1-12(26)5-6-15-22(2,3)7-13(27)8-23(15,4)36-20-18(30)17(29)16(28)14(35-20)9-33-21-19(31)24(32,10-25)11-34-21/h5,13-14,16-21,25,27-32H,7-11H2,1-4H3/t6?,13?,14-,16-,17+,18-,19+,20+,21+,23?,24-/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXSAHUETCBEGY-MJWMZTCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C=C1C(CC(CC1(C)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C=C=C1C(CC(CC1(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2410178.png)
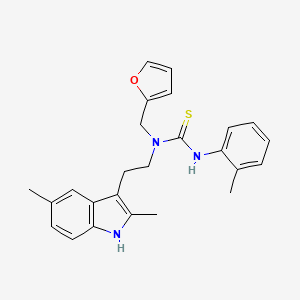
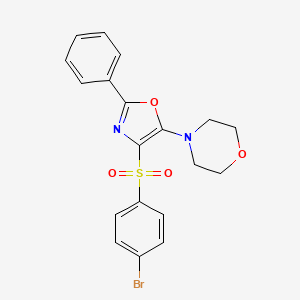
![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)


![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)
